C–I vs. C–Br/Cl Oxidative Addition Reactivity
The C4–I bond of 1-(4-iodo-1H-indol-2-yl)ethanone enables faster oxidative addition with Pd(0) catalysts compared to the corresponding C4–Br and C4–Cl analogs. The carbon–iodine bond dissociation energy (BDE) in iodoarenes is approximately 65 kcal/mol, compared to ~80 kcal/mol for C–Br and ~95 kcal/mol for C–Cl, translating to markedly milder reaction conditions and higher coupling yields for iodinated substrates in Sonogashira, Suzuki, and Heck reactions [1]. In a reported Sonogashira coupling sequence employing 4-iodoindole as the electrophilic partner, cross-coupling proceeded at room temperature with >80% isolated yield, whereas the analogous 4-bromoindole required heating to 60 °C to achieve comparable conversion [2]. This differential reactivity is critical in library synthesis where multiple sensitive functional groups are present.
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) and associated Pd-catalyzed coupling efficiency |
|---|---|
| Target Compound Data | C4–I BDE ~65 kcal/mol; Sonogashira coupling from 4-iodoindole proceeds at room temperature with >80% yield |
| Comparator Or Baseline | C4–Br BDE ~80 kcal/mol; C4–Cl BDE ~95 kcal/mol; 4-bromoindole requires ~60 °C for comparable coupling yield |
| Quantified Difference | BDE difference: ~15 kcal/mol (I vs. Br), ~30 kcal/mol (I vs. Cl); temperature differential ≥30 °C for equivalent conversion |
| Conditions | Sonogashira cross-coupling with Pd(0)/CuI catalytic system; arylation of indole core with terminal alkynes |
Why This Matters
For procurement decisions in parallel synthesis or late-stage functionalization workflows, the iodo derivative offers higher reactivity and lower thermal burden, reducing side-product formation and enabling sequential coupling strategies not feasible with bromo or chloro analogs.
- [1] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Acc Chem Res. 2003;36(4):255–263. Reports C–I, C–Br, and C–Cl BDE values for aromatic halides. View Source
- [2] Beilstein J Org Chem. SmI2-mediated dimerization of indolylbutenones: synthesis from 4-iodoindole via Sonogashira coupling. 2015;11:2057–2065. View Source
